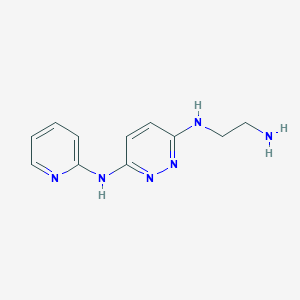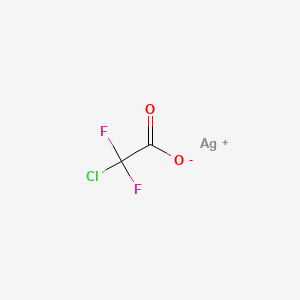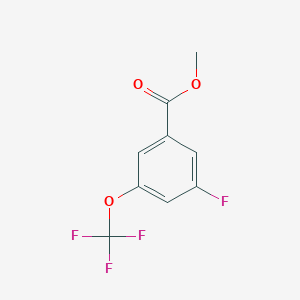![molecular formula C21H17ClO3 B13432510 4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol is an organic compound with the molecular formula C21H17ClO3 and a molecular weight of 352.81 g/mol. This compound is an intermediate in the synthesis of N,N-Dimethyl-4-hydroxymethoxy Clomiphene, which is used to prepare clomiphene and tamoxifen analogs as potential non-steroidal antiestrogens with antitumor activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of boron reagents . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The choice of solvent, catalyst, and reaction parameters are optimized to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium hydroxide are used
Propriétés
Formule moléculaire |
C21H17ClO3 |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
4-[2-chloro-1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C21H17ClO3/c1-25-19-12-6-16(7-13-19)21(22)20(14-2-8-17(23)9-3-14)15-4-10-18(24)11-5-15/h2-13,23-24H,1H3 |
Clé InChI |
KUIIVJFWKJNNGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


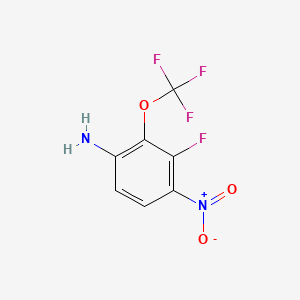
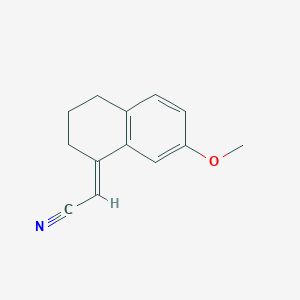

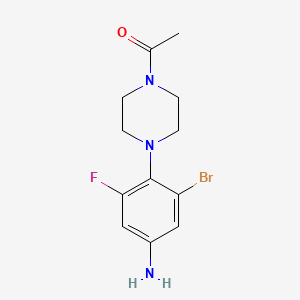
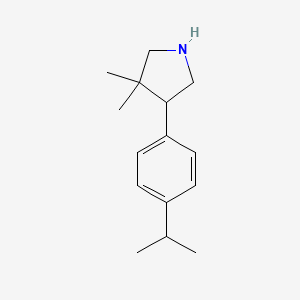
![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)

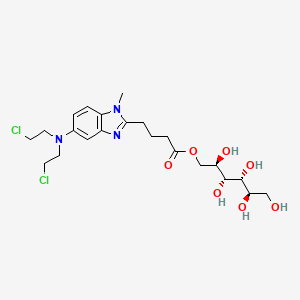
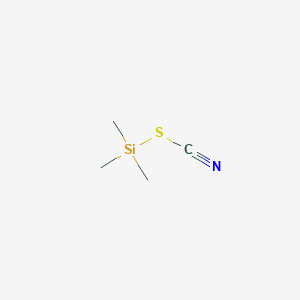
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
